molecular formula C11H12N2O2 B1356589 2-(Dimethoxymethyl)-1,8-naphthyridine CAS No. 204452-90-4

2-(Dimethoxymethyl)-1,8-naphthyridine

Cat. No. B1356589
M. Wt: 204.22 g/mol
InChI Key: SVSHWQZULQIOEI-UHFFFAOYSA-N
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Patent
US06211184B1

Procedure details

A solution 14-1 (10 g, 0.049 mol) in MeOH, (100 ml) was treated with 10% Pd on C (1.5 g) and the resulting mixture stirred under a H2 filled balloon for 12.5 h. The catalyst was removed by filtration through celite and the solution concentrated to afford 14-2 as a yellow crystalline solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:14][CH3:15])[C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1>CO.[Pd]>[CH3:15][O:14][CH:3]([O:2][CH3:1])[C:4]1[CH:13]=[CH:12][C:11]2[CH2:10][CH2:9][CH2:8][NH:7][C:6]=2[N:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(C1=NC2=NC=CC=C2C=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture stirred under a H2 filled balloon for 12.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through celite
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated

Outcomes

Product
Details
Reaction Time
12.5 h
Name
Type
product
Smiles
COC(C1=NC=2NCCCC2C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.